molecular formula C26H14Cl3NO5 B11039644 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11039644
M. Wt: 526.7 g/mol
InChI Key: WNLOAQILYOVIBN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. Common starting materials include substituted benzene derivatives and furo[3,4-c]pyrrole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic rings and chlorine substituents could influence its binding affinity and specificity.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity can be leveraged to create materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with aromatic rings and halogen substituents. Examples include:

  • 3-(4-bromophenyl)-5-(2,5-dibromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
  • 3-(4-fluorophenyl)-5-(2,5-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific combination of chlorine substituents and spiro structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H14Cl3NO5

Molecular Weight

526.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(2,5-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H14Cl3NO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)18-11-14(28)9-10-17(18)29)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H

InChI Key

WNLOAQILYOVIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=C(C=CC(=C6)Cl)Cl

Origin of Product

United States

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